5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-12-4-6-13(7-5-12)23-9-14-21-15(22-24-14)10-2-1-3-11(8-10)16(18,19)20/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOLEERDCXCMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide intermediate with a chlorophenoxy acetic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The presence of halogen atoms (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace these halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to the formation of various substituted oxadiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Properties :
Agrochemical Applications
- Pesticide Development :
- Fungicidal Activity :
Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Features :
- The trifluoromethylphenyl group contributes to metabolic stability and binding affinity via hydrophobic and electronic effects.
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: Chlorophenoxy vs. Trifluoromethylphenyl Position: The 3-position (target compound) vs. 4-position () alters electronic distribution, affecting receptor binding. For example, SEW2871’s 3-trifluoromethylphenyl group is critical for S1P1 agonism .
Pharmacological Profiles: Antibacterial Activity: Derivatives with bulky 5-position substituents (e.g., phenoxy, thiophene) show enhanced Gram-positive and Gram-negative bacterial inhibition . Anticancer Potential: The chlorothiophene substituent in ’s compound induces apoptosis, suggesting that halogenated aromatic groups enhance cytotoxicity .
Physicochemical Properties: Lipophilicity: The trifluoromethyl group increases logP values, improving blood-brain barrier penetration in analogs like SEW2871 . Metabolic Stability: Fluorinated derivatives exhibit slower hepatic clearance compared to non-fluorinated counterparts .
Biological Activity
5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological properties, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.75 g/mol. The compound features a unique oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. A study highlighted the synthesis of various 1,2,4-oxadiazole derivatives and their evaluation against multiple cancer cell lines. The compound demonstrated cytotoxic activity with IC50 values ranging from 2.76 μM to 9.27 μM against specific tumor types, particularly ovarian and renal cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | OVXF 899 | 2.76 |
| This compound | PXF 1752 | 9.27 |
| Compound 2 | PRXF 22Rv1 | 1.143 |
Antimicrobial Activity
The oxadiazole ring has been associated with antimicrobial properties as well. Compounds containing this structure have shown effectiveness against various bacterial strains and fungi. A recent review emphasized the potential of oxadiazoles in combating resistant strains of bacteria and their application in developing new antibiotics .
The biological activity of oxadiazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes:
- Histone Deacetylases (HDACs) : Inhibition of HDACs leads to altered gene expression and can result in apoptosis in cancer cells.
- Carbonic Anhydrases (CAs) : These enzymes are crucial for maintaining acid-base balance; their inhibition can disrupt tumor growth.
- Sirtuins : Compounds have shown inhibitory effects on Sirtuin enzymes, which are involved in aging and metabolism .
Study on Anticancer Efficacy
In a study published in Frontiers in Pharmacology, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against a panel of human tumor cell lines. The study found that the derivative containing the chlorophenoxy group exhibited enhanced cytotoxicity compared to other derivatives tested. This suggests that substituents on the oxadiazole ring can significantly influence biological activity .
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis. The compound demonstrated promising activity with an EC50 value significantly lower than standard treatments, indicating its potential as a lead compound for further development .
Q & A
Q. What are the optimized synthetic routes for 5-[(4-chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate amidoximes with activated esters or acyl chlorides. For example:
- Step 1 : React -hydroxybenzamidine derivatives with acyl chlorides (e.g., 4-chlorophenoxyacetyl chloride) in anhydrous solvents like toluene or THF under argon .
- Step 2 : Use catalysts such as or to facilitate oxadiazole ring closure. For instance, in DME at 50°C achieved 99% yield for a structurally similar oxadiazole .
- Step 3 : Purify via flash column chromatography (silica gel, hexane:ethyl acetate gradients) to isolate the product. Purity is confirmed by , , and HRMS .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this oxadiazole derivative?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., aromatic protons at 7.2–8.3 ppm, trifluoromethyl singlet at ~-60 ppm in ) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ) with mass accuracy <5 ppm .
- Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., C=N stretch at ~1600 cm, C-O-C at ~1250 cm) .
Q. How can researchers troubleshoot low yields during the final purification stage?
- Methodological Answer :
- Solvent Optimization : Adjust hexane:ethyl acetate ratios in column chromatography to balance polarity (e.g., 5:1 to 1:1 gradients improved recovery of a related compound) .
- Alternative Techniques : If silica gel is ineffective, consider recrystallization from ethanol/dichloromethane mixtures .
- Impurity Analysis : Use TLC to identify byproducts; modify reaction time or temperature if intermediates degrade .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies enhance the bioactivity of 1,2,4-oxadiazole derivatives targeting apoptosis or antiviral pathways?
- Methodological Answer :
- Substituent Effects :
- 5-Position : Electron-withdrawing groups (e.g., 3-chlorothiophene) improve apoptosis-inducing activity in cancer cells (e.g., T47D breast cancer, IC <10 µM) .
- 3-Position : Pyridyl or trifluoromethylphenyl groups enhance binding to targets like TIP47 (IGF II receptor binding protein) .
- Pharmacophore Modeling : Use docking studies to predict interactions with biological targets (e.g., HIF-1α or viral capsid proteins) .
Q. How should researchers interpret contradictory biological activity data (e.g., high potency in breast cancer cells but inactivity in colorectal models)?
- Methodological Answer :
- Mechanistic Profiling : Conduct flow cytometry to assess cell cycle arrest (e.g., G1 phase arrest in T47D cells vs. unaffected HCT116 cells) .
- Target Expression Analysis : Use Western blotting or qPCR to compare target protein/mRNA levels across cell lines (e.g., TIP47 overexpression in responsive models) .
- Metabolic Stability : Evaluate compound stability in different cell media using LC-MS to rule out degradation .
Q. What methodologies are recommended for identifying the molecular target of an uncharacterized 1,2,4-oxadiazole derivative?
- Methodological Answer :
- Photoaffinity Labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and a biotin tag. Irradiate cells, pull down bound proteins, and identify via mass spectrometry .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss confers resistance to the compound .
Q. What experimental designs are critical for validating in vivo efficacy of this compound in disease models?
- Methodological Answer :
- Dosing Regimen : Optimize bioavailability via IP or oral administration (e.g., 10 mg/kg daily in MX-1 tumor-bearing mice reduced tumor volume by 50%) .
- Pharmacokinetics : Measure serum half-life using LC-MS/MS and assess metabolite formation .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and body weight changes during treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
